molecular formula C18H18ClN3O3S B2809794 Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate CAS No. 1105240-36-5

Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate

Cat. No.: B2809794
CAS No.: 1105240-36-5
M. Wt: 391.87
InChI Key: PLYZKBPCLNXCTR-UHFFFAOYSA-N
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Description

Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 3-chloro-4-ethoxyphenyl group at position 2 and a thioacetate moiety at position 4. Its synthesis likely involves coupling a pyrazolo[1,5-a]pyrazine intermediate with ethyl chloroacetate under reflux in the presence of a base, as seen in analogous reactions for related thiazole and pyrazole derivatives . The thioacetate group may improve solubility and serve as a reactive handle for further derivatization .

Properties

IUPAC Name

ethyl 2-[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-3-24-16-6-5-12(9-13(16)19)14-10-15-18(20-7-8-22(15)21-14)26-11-17(23)25-4-2/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYZKBPCLNXCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclocondensation reaction of appropriate precursors such as 3-chloro-4-ethoxyphenylhydrazine with a suitable diketone or aldehyde under acidic or basic conditions.

    Thioesterification: The pyrazolo[1,5-a]pyrazine intermediate is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the thioester linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:C15H16ClN3O2S\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_2\text{S}

Anticancer Activity

Research indicates that compounds with pyrazolo[1,5-a]pyrazine structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have been investigated for their ability to inhibit mTOR pathways, which are crucial in cancer cell proliferation and survival. Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate may enhance these effects due to its unique substitution pattern, making it a candidate for further development in cancer therapies .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been shown to possess antibacterial and antifungal properties. Studies have indicated that modifications to the pyrazole ring can lead to enhanced activity against various pathogens, making this compound a candidate for antimicrobial drug development .

Anti-inflammatory Effects

Compounds similar to this compound have been explored for their anti-inflammatory properties. The ability of pyrazolo compounds to inhibit inflammatory mediators positions them as potential treatments for inflammatory diseases .

Case Studies

Several studies highlight the efficacy of similar compounds:

  • A study demonstrated that pyrazole derivatives could significantly reduce tumor growth in xenograft models .
  • Another investigation focused on the antimicrobial activity of substituted pyrazoles against resistant strains of bacteria, showing promising results .

Mechanism of Action

The mechanism of action of Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazolo-fused heterocycles, which are explored for diverse applications, including anticancer, antimicrobial, and agricultural uses. Key structural analogues and their comparative features are outlined below:

Compound Core Structure Substituents Key Properties/Applications Reference
Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate Pyrazolo[1,5-a]pyrazine 2-(3-chloro-4-ethoxyphenyl), 4-(thioacetate) Potential anticancer/antimicrobial activity
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a) Triazolo[1,5-c]pyrimidine 4-Fluorophenyl, 4-nitrophenyl High thermal stability (>340°C)
Pyrazophos (Ethyl 2-((diethoxyphosphinothioyl)oxy)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate) Pyrazolo[1,5-a]pyrimidine Phosphorothioate ester Agricultural fungicide
[3-(4-Fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amine (17a) Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, 4-nitrophenyl, imino group Moderate cytotoxicity
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines Pyrazolo[1,5-a][1,3,5]triazines Dichloromethyl substituent Anticancer activity (cell line-dependent)

Key Comparisons:

Core Heterocycle Influence: Pyrazolo[1,5-a]pyrazine (target compound) vs. Triazolo-fused cores (e.g., compound 16a): Triazolo derivatives exhibit higher thermal stability (>340°C) due to fused aromatic systems, which may correlate with prolonged metabolic half-life .

Substituent Effects: Chloro vs. Nitro Groups: The 3-chloro substituent in the target compound may offer better metabolic stability compared to nitro groups in compounds like 16a, which are prone to reduction in vivo . Thioacetate vs.

Biological Activity :

  • Pyrazolo[1,5-a]pyrimidines (e.g., compound 7a in ) demonstrated potent anticancer activity (IC50 = 3.25 µM against MCF-7 cells), attributed to electron-withdrawing substituents enhancing target binding . The target compound’s chloro and ethoxy groups may similarly optimize bioactivity.
  • Thioether-linked derivatives (e.g., compounds) showed antiviral and anticancer effects, suggesting the thioacetate in the target compound could enable similar mechanisms, such as protease inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for pyrazolo[1,5-a]pyrimidines, which are synthesized under mild conditions with moderate-to-high yields (60–85%) . In contrast, triazolo-pyrimidines (e.g., 16a) require longer reaction times (12 h reflux) and lower yields (~50%) .

Biological Activity

Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C16H13ClN4OS
  • Molecular Weight : 344.81862 g/mol
  • CAS Number : 1105240-44-5
  • Structure : The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The pyrazole moiety is noted for its ability to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, including BRAF(V600E) and EGFR, leading to reduced tumor growth and proliferation .
  • Cell Line Studies : In vitro studies have demonstrated that related pyrazole compounds exhibit IC50 values in the low micromolar range against cancer cell lines such as HepG2 and HCT116. For instance, a related compound showed an IC50 of 6.9 µg/mL against HepG2 cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Pyrazole derivatives are recognized for their broad-spectrum activity against bacteria and fungi:

  • Mechanism of Action : These compounds often disrupt microbial cell wall synthesis or interfere with metabolic pathways crucial for microbial survival .
  • Efficacy Data : In a study evaluating antimicrobial activity, certain pyrazole derivatives demonstrated potent activity with minimum inhibitory concentrations (MICs) below 100 µg/mL against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureEffect on Activity
Presence of ChlorineEnhances kinase inhibition and anticancer activity
Ethoxy GroupImproves solubility and bioavailability
Pyrazole CoreEssential for anticancer and antimicrobial effects

Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated the anticancer potential of various pyrazole derivatives, including those structurally similar to this compound. The results indicated that these compounds effectively induced apoptosis in cancer cells through the activation of caspase pathways .

Study 2: Antimicrobial Screening

In another investigation, a series of pyrazole derivatives were screened for their antimicrobial properties against multiple pathogens. The findings revealed that compounds containing the pyrazolo[1,5-a]pyrazine scaffold exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 25 µg/mL .

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